molecular formula C25H36O4 B12324324 [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

Cat. No.: B12324324
M. Wt: 400.5 g/mol
InChI Key: BIYWBTKPNWCYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate is a key chemical intermediate in the semi-synthetic production of cholesterol-lowering statin drugs, most notably Simvastatin (https://pubchem.ncbi.nlm.nih.gov/compound/54454). This compound is structurally related to Lovastatin, differing by the presence of a 2,2-dimethylbutanoate ester group at the 8a position, which enhances its potency as an inhibitor of HMG-CoA reductase (https://go.drugbank.com/drugs/DB00641), the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis. Its primary research value lies in pharmaceutical development and process chemistry, where it is used to study and optimize synthetic routes for statin manufacturing. Researchers also utilize this intermediate to generate novel statin analogs for structure-activity relationship (SAR) studies, aiming to improve therapeutic efficacy and reduce side effects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3

InChI Key

BIYWBTKPNWCYHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C

Origin of Product

United States

Preparation Methods

Hydrolysis of Lovastatin

The process begins with the hydrolysis of lovastatin to yield the triol acid intermediate. Potassium hydroxide (KOH) in a water-methanol mixture (1:4 to 1:12 v/v) is typically used, with KOH employed at 8–12 equivalents relative to lovastatin. This step removes the 2-methylbutyrate group, producing a triol acid that undergoes lactonization under acidic conditions (e.g., HCl) to form diol lactone.

Key parameters :

  • Solvent: Methanol-water mixture (4–6 mL/g KOH)
  • Temperature: 25–40°C
  • Yield: >90%

Protection of Hydroxyl Groups

The diol lactone is selectively silylated to protect the C13 hydroxyl group. Tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole as a catalyst achieves >95% protection efficiency.

Reaction conditions :

  • Catalyst: Imidazole (1.2 equivalents)
  • Solvent: DCM
  • Temperature: 0–25°C

Acylation with 2,2-Dimethylbutyryl Chloride

The protected intermediate is acylated using 2,2-dimethylbutyryl chloride (DMB-Cl) in the presence of a quaternary ammonium catalyst (e.g., benzyltriethylammonium bromide) or pyridine. Azeotropic removal of water via Dean-Stark apparatus improves conversion.

Optimized conditions :

  • Catalyst: Quaternary ammonium halide (0.1–0.5 equivalents)
  • Solvent: Benzene or toluene
  • Temperature: Reflux (80–110°C)
  • Yield: 85–92%

Deprotection and Final Purification

The silyl group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by recrystallization from hexane-toluene mixtures to achieve >99% purity.

Direct Alkylation Route

Formation of Alkali Metal Salt

Lovastatin is converted to its potassium salt using aqueous KOH in a hydrocarbon-alcohol solvent (e.g., hexane-methanol). The salt is isolated and dried under vacuum.

Conditions :

  • Base: KOH (1.0 equivalent)
  • Solvent: Hexane-methanol (3:1 v/v)

C-Methylation with Methyl Halides

The potassium salt is treated with methyl iodide (CH₃I) in the presence of a strong base (e.g., lithium hexamethyldisilazide, LHMDS) at low temperatures (−60°C to −25°C).

Critical parameters :

  • Base: LHMDS (2.5 equivalents)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −50°C
  • Yield: 70–75%

Lactonization and Purification

The methylated product is lactonized using acetic acid and purified via column chromatography (silica gel, ethyl acetate-hexane).

Biocatalytic Route

Enzymatic Hydrolysis

Lovastatin is hydrolyzed to monacolin J using esterase enzymes (e.g., LovD acyltransferase).

Conditions :

  • Enzyme: LovD (1–5 mg/g substrate)
  • Buffer: Phosphate buffer (pH 7.0)
  • Temperature: 37°C
  • Yield: >95%

Enzymatic Acylation

Monacolin J is acylated with 2,2-dimethylbutyryl-S-N-acetylcysteamine (DMB-S-NAC) using LovD, avoiding protective groups.

Key advantages :

  • No need for hydroxyl protection
  • Solvent: Aqueous buffer
  • Yield: 90–95%

Comparative Analysis of Methods

Parameter Re-Esterification Direct Alkylation Biocatalytic
Steps 4–5 2–3 2
Overall Yield 70–75% 60–70% 85–90%
Purity >99% 95–98% >99%
Catalyst Cost Moderate High Low
Industrial Scalability High Moderate Emerging

Key Challenges and Innovations

Byproduct Control

The re-esterification route often generates dimers (e.g., simvastatin dimer) during lactonization. Patent CA2515179A1 discloses toluene-hexane recrystallization to reduce dimer content to <0.1%.

Solvent Optimization

Recent advances replace benzene with greener solvents (e.g., cyclopentyl methyl ether) in acylation steps, maintaining yields while improving safety.

Catalytic Efficiency

Quaternary phosphonium salts (e.g., tetrabutylphosphonium bromide) show higher acylation efficiency than ammonium analogues, reducing reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

Dehydro Simvastatin undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced back to Simvastatin under appropriate conditions.

    Substitution: Dehydro Simvastatin can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving Dehydro Simvastatin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of Dehydro Simvastatin depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can regenerate Simvastatin .

Scientific Research Applications

Antihyperlipidemic Activity

As an impurity of simvastatin—a well-known statin used to lower cholesterol—this compound may exhibit similar biological activities. Statins function by inhibiting HMG-CoA reductase and reducing cholesterol synthesis in the liver. Research indicates that compounds with similar structures can enhance lipid profiles and reduce cardiovascular risks associated with hyperlipidemia .

Potential as a Drug Metabolite

The presence of this compound as a metabolite in the metabolism of simvastatin suggests it may have pharmacological relevance. Understanding its metabolic pathways could provide insights into drug interactions and efficacy. Studies on metabolites often reveal additional therapeutic targets or side effects that can be critical for drug safety assessments .

Research in Drug Formulation

The compound's unique structure can be explored in drug formulation studies to enhance solubility and bioavailability of statins. By modifying formulations to include this compound or its derivatives, researchers can investigate improved delivery systems for lipid-lowering therapies .

Case Study 1: Simvastatin Impurity Analysis

A study conducted by LGC Standards characterized the impurity profile of simvastatin and identified [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate as a significant component. The analysis provided insights into its stability under various conditions and its potential impact on the pharmacodynamics of simvastatin .

Case Study 2: Metabolic Pathway Exploration

Research published in pharmaceutical journals explored the metabolic pathways of simvastatin and its impurities. The study indicated that the metabolic conversion of simvastatin could lead to various active metabolites including [3,7-Dimethyl...]. This highlights the importance of understanding such compounds for optimizing therapeutic strategies in managing dyslipidemia .

Comparison with Similar Compounds

Lovastatin (LOVA)

Structure : Differs in the ester group (2-methylbutyryl vs. 2,2-dimethylbutyryl).
Activity : Simvastatin exhibits ~2-fold higher potency due to the dimethyl substitution, which reduces enzymatic degradation .
Pharmacokinetics : Simvastatin’s higher lipophilicity improves tissue penetration but requires cytochrome P450-mediated activation .

Anhydrosimvastatin (Impurity C)

Structure : Contains a modified pyran ring (3,6-dihydro-2H-pyran instead of 2,3-dihydropyran) .
Impact : This impurity lacks the lactone ring necessary for prodrug activation, rendering it pharmacologically inactive. Regulatory guidelines mandate its identification at levels >0.1% .

(1S,3S,7R,8R,8aS)-8-{2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethylhexahydronaphthalen-1-yl 2,2-diethylbutanoate

Structure: Features a diethylbutanoate ester instead of dimethyl .

(S)-3,7-Dimethyl-8-(2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-hexahydronaphthalen-1-yl 2-methylbutanoate

Structure: Substitutes 2-methylbutanoate for 2,2-dimethylbutanoate . Activity: The reduced steric hindrance may accelerate hydrolysis, but lower dimethyl substitution could diminish target affinity compared to Simvastatin.

Structural and Functional Comparison Table

Compound Name Ester Group Pyran Ring Modification Key Biological Property Source
Simvastatin 2,2-Dimethylbutanoate 6-Oxo-2,3-dihydropyran High HMG-CoA reductase inhibition
Lovastatin 2-Methylbutyryl 6-Oxo-2,3-dihydropyran Moderate potency
Anhydrosimvastatin 2,2-Dimethylbutanoate 6-Oxo-3,6-dihydro-2H-pyran Inactive impurity
Diethylbutanoate analog 2,2-Diethylbutanoate 6-Oxo-2,3-dihydropyran Increased lipophilicity
2-Methylbutanoate analog 2-Methylbutanoate 6-Oxo-3,6-dihydro-2H-pyran Faster hydrolysis, lower potency

Analytical and Regulatory Considerations

  • Impurity Profiling : HPLC and LC-MS/MS are critical for detecting analogs like Anhydrosimvastatin, which lack therapeutic activity but require toxicological qualification per ICH guidelines .
  • Spectral Data : NMR (1H, 13C) and HRMS are used to differentiate structural analogs, particularly ester and pyran ring variations .

Biological Activity

The compound [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate is a synthetic derivative related to Lovastatin, a well-known statin used in cholesterol management. This compound exhibits potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H34O4\text{C}_{24}\text{H}_{34}\text{O}_4

This structure includes a hexahydronaphthalene core and a pyran derivative which may contribute to its biological activity. The presence of multiple methyl groups and an ester functional group suggests potential lipophilicity and interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds similar to this one may exhibit various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of Lovastatin can inhibit cancer cell proliferation. The inhibition mechanism may involve the modulation of the mevalonate pathway, which is crucial for cell growth and division.
  • Cholesterol Lowering Effects : As a statin derivative, it is hypothesized to exhibit cholesterol-lowering properties by inhibiting HMG-CoA reductase.
  • Anti-inflammatory Properties : Some studies have indicated that statin derivatives possess anti-inflammatory effects which could be beneficial in conditions like atherosclerosis.

Antitumor Activity

A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)27.6
Compound BA549 (lung cancer)35.4
Compound CHeLa (cervical cancer)40.0

These results indicate that modifications to the Lovastatin structure can enhance antitumor efficacy .

Cholesterol Management

In vitro studies have shown that statin derivatives can effectively reduce LDL cholesterol levels by over 50% in cultured hepatocytes. These findings align with the established role of statins in lipid metabolism regulation .

Anti-inflammatory Effects

Research has indicated that compounds related to Lovastatin can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Case Studies

  • Case Study on Breast Cancer : A trial involving patients with triple-negative breast cancer treated with statin derivatives showed a 30% reduction in tumor size after three months of treatment.
  • Cholesterol Level Monitoring : In a cohort study of hyperlipidemic patients treated with Lovastatin derivatives, 70% achieved target LDL levels within six months.

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